molecular formula C20H20N2O3 B4525217 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

Cat. No.: B4525217
M. Wt: 336.4 g/mol
InChI Key: CLCDKGWWLPBDFZ-UHFFFAOYSA-N
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Description

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that belongs to the class of isoquinolinylcarbonyl derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines isoquinoline and quinoline moieties, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired cyclization products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often involve the use of catalysts and solvents that are compatible with large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes and pigments due to its stable structure and vibrant color.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolinone: Shares a similar core structure but lacks the quinoline moiety.

    Quinoline Derivatives: Compounds like quinoline and its derivatives have similar pharmacological properties but differ in their structural complexity.

Uniqueness

The uniqueness of 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione lies in its combined isoquinoline and quinoline structure, which provides a versatile scaffold for drug development. This dual structure allows for a broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-8-17-15(18(23)9-12)10-16(19(24)21-17)20(25)22-7-6-13-4-2-3-5-14(13)11-22/h2-5,10,12H,6-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCDKGWWLPBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)N3CCC4=CC=CC=C4C3)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Reactant of Route 2
Reactant of Route 2
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Reactant of Route 3
Reactant of Route 3
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Reactant of Route 4
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Reactant of Route 5
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Reactant of Route 6
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

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